molecular formula C38H56O14 B13447384 cucurbitacin A 2-O-beta-D-glucopyranoside

cucurbitacin A 2-O-beta-D-glucopyranoside

Cat. No.: B13447384
M. Wt: 736.8 g/mol
InChI Key: BTKXYYIQKCDSPF-XNCXWTMSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cucurbitacin A 2-O-beta-D-glucopyranoside is a tetracyclic triterpenoid glycoside, part of a class of highly oxidized secondary metabolites renowned for their significant biological activities. As a glycoside, it falls within a broad and diverse group of compounds extensively studied for their potent anticancer potential, primarily serving as a defense mechanism in source plants . This reagent offers significant research value for investigating novel cancer treatment strategies. Cucurbitacins, as a class, have demonstrated a remarkable ability to inhibit cancer cell proliferation and induce apoptosis (programmed cell death) across various cancer cell lines . The core mechanism of action for many cucurbitacins involves the modulation of key oncogenic signaling pathways. Research indicates that these compounds can effectively inhibit the JAK/STAT3 pathway, a critical signaling cascade often dysregulated in cancers that governs processes like cell cycle progression, survival, and migration . Furthermore, cucurbitacins can impact other vital pathways, including PI3K/Akt/mTOR, thereby influencing cellular growth, metabolism, and autophagy . The glycosylated nature of this compound, a common feature among these metabolites, may influence its solubility, bioavailability, and interaction with molecular targets, making it a compelling subject for structure-activity relationship (SAR) studies . Researchers can utilize this compound to explore its specific effects on cytoskeleton disruption, induction of cell cycle arrest (particularly in the G2/M or S phases), and its potential to reverse tumor drug resistance . The scientific community's interest in cucurbitacins has grown dynamically, with a substantial body of preclinical evidence, both in vitro and in vivo, underscoring their chemopreventive and chemotherapeutic potential .

Properties

Molecular Formula

C38H56O14

Molecular Weight

736.8 g/mol

IUPAC Name

[(E,6R)-6-hydroxy-6-[(2S,8S,9R,10R,13R,14S,16R,17R)-16-hydroxy-9-(hydroxymethyl)-4,4,13,14-tetramethyl-3,11-dioxo-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-5-oxohept-3-en-2-yl] acetate

InChI

InChI=1S/C38H56O14/c1-18(41)52-33(2,3)12-11-25(43)37(8,49)30-21(42)14-35(6)24-10-9-19-20(38(24,17-40)26(44)15-36(30,35)7)13-22(31(48)34(19,4)5)50-32-29(47)28(46)27(45)23(16-39)51-32/h9,11-12,20-24,27-30,32,39-40,42,45-47,49H,10,13-17H2,1-8H3/b12-11+/t20-,21-,22+,23-,24+,27-,28+,29-,30+,32-,35+,36-,37+,38+/m1/s1

InChI Key

BTKXYYIQKCDSPF-XNCXWTMSSA-N

Isomeric SMILES

CC(=O)OC(C)(C)/C=C/C(=O)[C@@](C)([C@H]1[C@@H](C[C@@]2([C@@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3C[C@@H](C(=O)C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)CO)C)C)O)O

Canonical SMILES

CC(=O)OC(C)(C)C=CC(=O)C(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3CC(C(=O)C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)CO)C)C)O)O

Origin of Product

United States

Natural Occurrence and Distribution

Distribution Across Plant Families

The presence of cucurbitacins spans numerous plant families, indicating a complex evolutionary history. These compounds are found as various derivatives, most commonly as glycosides. dbpedia.org

The Cucurbitaceae family is the primary and most studied source of cucurbitacins. phcogrev.comnih.gov Genera such as Cucurbita, Cucumis, Citrullus, and Trichosanthes are known to be rich in these compounds. phcogrev.comnih.gov While the class of cucurbitacins is widespread in this family, Cucurbitacin A itself is considered an extremely rare variant, having been identified in species of the Cucumis genus. plantarchives.org More specifically, Cucurbitacin A 2-O-β-D-glucopyranoside has been identified in Cucurbita pepo (pumpkin). researchgate.net

Many well-known members of this family have been investigated for their cucurbitacin content, including various types of gourds, melons, and cucumbers. cabidigitallibrary.orgfrontiersin.org

Table 1: Occurrence of Cucurbitacins in the Cucurbitaceae Family

GenusCommon ExamplesPresence of CucurbitacinsSpecific Mention of Cucurbitacin A or its Glucoside
CucumisCucumber, MelonYes phcogrev.complantarchives.orgCucurbitacin A reported in the genus. plantarchives.org
CucurbitaPumpkin, SquashYes phcogrev.comcabidigitallibrary.orgCucurbitacin A 2-O-β-D-glucopyranoside identified in C. pepo. researchgate.net
CitrullusWatermelon, ColocynthYes nih.govphcogrev.comGeneral cucurbitacin glucosides found in fruits and leaves. nih.govnih.gov
MomordicaBitter MelonYes phcogrev.complantarchives.orgContains a special group of cucurbitacins called momordicosides. phcogrev.complantarchives.org
LuffaLoofahYes phcogrev.comfrontiersin.orgIsocucurbitacin B, cucurbitacin D, and others found in bitter varieties. frontiersin.org
TrichosanthesSnake GourdYes phcogrev.complantarchives.orgGenus is affluent in cucurbitacins. phcogrev.com
LagenariaBottle GourdYes phcogrev.complantarchives.orgGenus is a known source of cucurbitacins. phcogrev.complantarchives.org

Beyond the Cucurbitaceae, cucurbitacins have been isolated from at least ten other plant families. dbpedia.orgnih.gov This wide distribution includes families such as Rosaceae, Scrophulariaceae, Brassicaceae, and Begoniaceae. dbpedia.orgphcogrev.complantarchives.org While these families are confirmed sources of various cucurbitacin compounds, specific identification of cucurbitacin A 2-O-beta-D-glucopyranoside in these plants is not prominently documented in current research. Studies on these families have more commonly reported other derivatives, such as cucurbitacin B, D, F, and I glucosides. nih.gov

Table 2: Plant Families (excluding Cucurbitaceae) Reported to Contain Cucurbitacins

Plant FamilyExamples of Genera/Species
BegoniaceaeBegonia
BrassicaceaeIberis amara
DatiscaceaeDatisca
DesfontainiaceaeDesfontainia
ElaeocarpaceaeElaeocarpus
PolemoniaceaeIpomopsis
PrimulaceaeAnagallis arvensis
RosaceaeKageneckia, Physocarpus, Purshia
RubiaceaeHintonia standleyana
ScrophulariaceaeBacopa monnieri
ThymelaeaceaeAquilaria sinensis

Source: dbpedia.orgnih.govplantarchives.org

Occurrence in Fungi and Marine Organisms

The natural occurrence of cucurbitacins is not limited to the plant kingdom. nih.gov These compounds have also been identified in certain species of fungi. dbpedia.orgnih.gov Specifically, members of the Tricholomataceae family, such as the mushroom Leucopaxillus gentianeus, are known to produce cucurbitacin B. nih.gov

Additionally, the presence of cucurbitacins has been noted in some marine mollusks, though this area remains less explored. dbpedia.org The specific cucurbitacin variants in these marine organisms have not been extensively characterized.

Tissue-Specific Distribution in Plants

Within plants, cucurbitacins are not uniformly distributed. Their concentration varies significantly between different tissues. phcogrev.complantarchives.org Generally, the highest levels of cucurbitacins are found in the fruits and roots of mature plants. phcogrev.complantarchives.org As fruits mature, the concentration of these bitter compounds typically reaches its peak. phcogrev.com In contrast, seeds usually contain very low levels of cucurbitacins. phcogrev.complantarchives.org Research on Citrullus colocynthis has identified cucurbitacin E 2-O-β-D-glucopyranosides in both the leaves and fruits of the plant. nih.gov It is also reported that cucurbitacins are generally formed in situ and are not transported to other parts of the plant. phcogrev.complantarchives.org

Biosynthesis and Biotransformation

Genetic Regulation of Biosynthesis (e.g., Bl and Bt transcription factors)

The biosynthesis of cucurbitacins is tightly regulated at the genetic level, often in a tissue-specific manner. In cucumber (Cucumis sativus), the entire biosynthetic pathway is controlled by a set of master regulatory genes. maxapress.comnih.gov Key among these are two basic helix-loop-helix (bHLH) type transcription factors: Bl (Bitter leaf) and Bt (Bitter fruit). maxapress.comresearchgate.netwur.nl

These transcription factors act as "switches" that activate the expression of the structural genes required for cucurbitacin biosynthesis, including the Bi gene (OSC) and the various CYP450 and ACT genes. maxapress.comnih.gov The Bl transcription factor specifically controls the biosynthesis of cucurbitacins in the leaves and vegetative parts of the plant, while the Bt transcription factor governs their production in the fruit. nih.govnih.gov

The domestication of non-bitter cucumber varieties for human consumption involved the selection for mutations in the Bt gene, which effectively turned off the cucurbitacin production pathway in the fruit, while leaving the protective bitterness in the leaves intact (regulated by Bl). nih.govresearchgate.net This discovery highlights a sophisticated genetic system that allows the plant to allocate its chemical defenses to specific tissues where they are most needed. maxapress.comnih.gov

Environmental and Abiotic Factors Influencing Biosynthesis

The production of cucurbitacins in plants is not static; it is a dynamic process significantly influenced by the surrounding environmental conditions and various abiotic stressors. While research specifically detailing the effects of these factors on cucurbitacin A 2-O-beta-D-glucopyranoside is limited, extensive studies on closely related cucurbitacins provide a strong framework for understanding its biosynthetic regulation. Abiotic stress, such as that from temperature fluctuations and water availability, is a known inducer of the cucurbitacin biosynthesis pathway. researchgate.net

Plants often ramp up the production of these bitter compounds as a defense mechanism against a multitude of stressors. amazonaws.com For instance, drought stress has been demonstrated to enhance the accumulation of cucurbitacins. Studies on cucumbers have revealed that plants subjected to drought conditions can contain double the amount of cucurbitacins compared to their well-watered counterparts. mdpi.com Similarly, research on bottle gourds (Lagenaria siceraria) has shown that water stress leads to an increased concentration of cucurbitacins E and I, which is linked to enhanced drought tolerance in the plant. mdpi.com The accumulation of these compounds under drought is believed to help mitigate cellular damage caused by oxidative stress. mdpi.com

Temperature extremes, including both cold and heat, also play a crucial role in stimulating cucurbitacin synthesis. researchgate.net The plant hormone abscisic acid, which is heavily involved in mediating stress responses, is also implicated in the regulation of these biosynthetic pathways. The response to these environmental cues is controlled at a genetic level, with specific transcription factors activating the genes responsible for cucurbitacin production. maxapress.com While direct evidence for this compound is yet to be established, the conserved nature of these pathways suggests it is highly probable that its biosynthesis is similarly upregulated by stressors like temperature and drought.

Table 1: Influence of Abiotic Stress on the Biosynthesis of Various Cucurbitacins

Microbial Biotransformation Pathways

This compound can be structurally modified by microorganisms, a process known as biotransformation. These transformations are of considerable interest as they can lead to the creation of novel compounds or alter the biological activity of the parent molecule. A primary and well-documented microbial biotransformation pathway for cucurbitacin glycosides is deglycosylation. acs.org

This process involves the cleavage of the glycosidic bond, which removes the sugar moiety (in this case, glucose) from the cucurbitacin backbone. This reaction is typically mediated by the enzyme β-glucosidase. researchgate.net For example, studies on the related compound cucurbitacin E 2-O-β-D-glucopyranoside have shown that it can be efficiently converted into its aglycone form, cucurbitacin E, by the fungus Curvularia lunata. acs.orgresearchgate.net Similarly, recombinant β-glucosidase from Streptomyces sp. has been utilized for the effective biotransformation of cucurbitacin B 2-O-β-D-glucopyranoside into cucurbitacin B. researchgate.net

Given the structural similarity of this compound to these other cucurbitacin glucosides, it is highly probable that it undergoes a similar β-glucosidase mediated deglycosylation. This microbial action would result in the formation of cucurbitacin A. This deglycosylation can be a crucial step, as the biological activity of cucurbitacins has often been reported to be higher in their non-glycosylated (aglycone) forms.

Table 2: Examples of Microbial Biotransformation of Cucurbitacin Glucosides

Isolation, Purification, and Analytical Characterization

Extraction Methodologies from Natural Sources

The extraction of cucurbitacin glycosides is typically initiated using polar solvents to efficiently remove these compounds from the dried and powdered plant material. nih.gov Methanol is a commonly employed solvent for the initial extraction due to the polar nature of the glycoside moiety. researchgate.net

Following the initial crude extraction, a process of liquid-liquid partitioning or fractionation is employed to separate compounds based on their polarity. researchgate.net The crude methanolic or ethanolic extract is often dissolved in water and successively partitioned with solvents of increasing polarity. An initial wash with a non-polar solvent like hexane (B92381) may be used to remove lipids and waxes. Subsequently, the aqueous layer is extracted with a moderately polar solvent such as ethyl acetate (B1210297) or chloroform (B151607). nih.govresearchgate.net Cucurbitacin glycosides, including cucurbitacin A 2-O-beta-D-glucopyranoside, tend to concentrate in the more polar ethyl acetate or n-butanol fractions, separating them from the less polar aglycones which are more soluble in chloroform. nih.gov This solvent partitioning strategy provides a partially purified extract enriched with the target glycosides, which is then carried forward for further chromatographic purification.

Chromatographic Separation Techniques

To isolate this compound from the enriched fractions, a series of chromatographic methods are utilized, progressively increasing the purity of the final product.

Thin Layer Chromatography (TLC) serves as a rapid and effective analytical tool for monitoring the progress of purification. researchgate.net It is used to identify the fractions containing the target compound during column chromatography. For cucurbitacins and their glycosides, silica (B1680970) gel plates are commonly used as the stationary phase. researchgate.net A variety of mobile phase systems have been reported, with the choice depending on the specific polarity of the target compounds. A common solvent system is a mixture of chloroform and methanol, often in a 9:1 ratio. researchgate.net Other reported systems include toluene-ethyl acetate (40:60) and methanol-water (55:45). nih.govontosight.ai After development, the spots are visualized under UV light at 254 nm, where cucurbitacins appear as dark spots due to fluorescence quenching, or by spraying with a visualizing agent like anisaldehyde–sulfuric acid reagent followed by heating. researchgate.netontosight.ai

Flash chromatography is a preparative column chromatography technique used for the bulk separation and purification of the target compound from the fractionated extract. elsevierpure.com This method utilizes a stationary phase, typically silica gel, packed into a column. The enriched extract is loaded onto the column and eluted with a solvent system, often starting with a less polar solvent and gradually increasing the polarity. researchgate.net For cucurbitacin glycosides, gradient elution with solvent combinations such as chloroform-methanol or chloroform-ethyl acetate is frequently employed to effectively separate the components of the mixture. researchgate.netelsevierpure.com Fractions are collected and analyzed by TLC to pool those containing the purified this compound.

High-Performance Liquid Chromatography (HPLC) is the definitive technique for the final purification and quantitative analysis of this compound. nih.gov Reversed-phase (RP) columns, particularly those with a C18 stationary phase, are the most common choice for separating these moderately polar compounds. researchgate.netmdpi.com

The separation is typically achieved using a gradient elution mobile phase, which allows for the resolution of complex mixtures. A common mobile phase consists of a mixture of water (often acidified with formic acid) and an organic modifier like acetonitrile (B52724) or methanol. researchgate.nettargetmol.com The gradient starts with a high percentage of the aqueous phase, and the proportion of the organic phase is gradually increased to elute compounds of increasing hydrophobicity. Detection is most commonly performed using a UV detector, as cucurbitacins exhibit a characteristic UV absorbance maximum around 230 nm. mdpi.com

Ultra-High Performance Liquid Chromatography (UHPLC), which uses columns with smaller particle sizes (e.g., sub-2 µm), offers higher resolution, greater sensitivity, and faster analysis times compared to traditional HPLC. researchgate.net UHPLC systems coupled with tandem mass spectrometry (UHPLC-MS/MS) provide an exceptionally sensitive and selective method for the detection and quantification of cucurbitacins in complex biological matrices. researchgate.net

Spectroscopic Identification and Characterization Methods

Following isolation and purification, the definitive structural elucidation of the compound is accomplished through spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

NMR spectroscopy is the most powerful tool for the unambiguous structure determination of complex organic molecules like this compound. nih.gov Through a combination of one-dimensional (¹H NMR, ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments, the precise connectivity of all atoms in the molecule can be established.

The ¹H NMR spectrum provides information on the chemical environment of each proton, while the ¹³C NMR spectrum identifies all unique carbon atoms. The anomeric proton of the glucose unit typically appears as a doublet in the ¹H NMR spectrum, and its coupling constant is characteristic of the β-glycosidic linkage.

Table 1: Representative ¹H and ¹³C NMR Data for Cucurbitacin E 2-O-β-D-glucopyranoside (in C₅D₅N) (Note: Data presented as a representative example for the class of compounds)

Position¹³C Chemical Shift (δ ppm)¹H Chemical Shift (δ ppm, J in Hz)
1200.1-
278.54.85 (dd, 12.5, 6.2)
3210.2-
450.1-
5149.2-
6121.55.89 (s)
735.82.41 (m), 2.25 (m)
845.13.05 (m)
947.2-
1080.1-
11211.9-
1251.33.45 (d, 15.0), 2.95 (d, 15.0)
1349.8-
1423.5-
1530.11.95 (m), 1.65 (m)
1671.35.15 (m)
1759.13.15 (d, 9.0)
2072.9-
2129.81.78 (s)
22209.8-
23121.86.75 (d, 16.0)
24148.57.15 (d, 16.0)
2570.5-
2628.91.62 (s)
2729.11.65 (s)
2821.21.12 (s)
2925.41.45 (s)
3019.81.05 (s)
OAc170.1, 21.02.01 (s)
Glc-1'102.55.05 (d, 7.5)
Glc-2'75.14.15 (t, 8.0)
Glc-3'78.54.31 (t, 8.5)
Glc-4'71.84.35 (t, 8.5)
Glc-5'78.14.01 (m)
Glc-6'62.94.55 (dd, 11.5, 5.0), 4.38 (dd, 11.5, 6.0)

Mass Spectrometry (MS), including ESI-MS, LC-MS/MS, and HR-ESIMS

There is no specific information available in the scientific literature regarding the mass spectrometry analysis of this compound. While methods for the mass spectrometric analysis of other cucurbitacins and their glycosides have been developed, the fragmentation patterns, precursor ions, and product ions specific to the cucurbitacin A glycoside have not been published.

Quantitative Analysis Methods

Specific quantitative analysis methods developed and validated exclusively for this compound have not been reported.

HPLC-DAD and UHPLC-MS/MS for Cucurbitacin Quantification

There are no published HPLC-DAD or UHPLC-MS/MS methods detailing the quantification of this compound. Research on quantifying other cucurbitacins exists, but parameters such as retention times, specific MRM (Multiple Reaction Monitoring) transitions, and validation data (linearity, LOD, LOQ) for this compound are not available.

Molecularly Imprinted Polymer (MIP) Based Quantification

The development or application of a Molecularly Imprinted Polymer (MIP) for the selective recognition and quantification of this compound has not been described in the available literature.

Molecular and Cellular Mechanisms of Action

Modulation of Cellular Signaling Pathways

Cucurbitacins and their glycosidic forms are well-documented modulators of critical oncogenic signaling pathways. Their ability to interfere with these cascades is central to their observed anti-proliferative and pro-apoptotic effects.

Inhibition of JAK/STAT Pathway (e.g., STAT3 phosphorylation)

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a primary target for many cucurbitacins. Constitutive activation of this pathway, particularly of STAT3, is a hallmark of many cancers, driving proliferation and survival. nih.govsemanticscholar.org Evidence indicates that cucurbitacins function as potent inhibitors of this pathway by preventing the phosphorylation and subsequent activation of STAT proteins. nih.gov

While direct evidence for cucurbitacin A 2-O-beta-D-glucopyranoside is scarce, studies on its aglycone, cucurbitacin A, have shown it to be an inhibitor of JAK2. nih.gov Other cucurbitacins, such as B, E, and I, are known to inhibit the activation of both JAK2 and STAT3. nih.govaacrjournals.orgjcancer.org This inhibition prevents STAT3 from translocating to the nucleus to regulate the expression of genes associated with proliferation and the suppression of apoptosis, such as Bcl-2 and cyclins. nih.govmdpi.com

Regulation of Raf/MEK/ERK Signaling

The Raf/MEK/ERK pathway, also known as the MAPK pathway, is another crucial signaling cascade that regulates cell growth, differentiation, and survival. nih.govnih.govmdpi.com Dysregulation of this pathway is common in various cancers. nih.gov Certain cucurbitacins have been shown to interact with and inhibit this pathway. For instance, cucurbitacin B can inhibit the Raf/MEK/ERK pathway in leukemia cells, contributing to its growth-inhibitory effects. nih.govresearchgate.netcapes.gov.brnih.gov This inhibition can halt the signal transduction that would otherwise promote uncontrolled cell proliferation. mdpi.com

Effects on NF-κB Pathway

The nuclear factor-kappa B (NF-κB) pathway plays a key role in the inflammatory response and cell survival. nih.gov Its aberrant activation is linked to cancer progression. nih.gov Studies on compounds like cucurbitacin D demonstrate the ability to suppress NF-κB activation. nih.govfrancis-press.com This inhibition prevents the nuclear translocation of NF-κB subunits, thereby down-regulating the expression of anti-apoptotic proteins and other gene products involved in cell proliferation and inflammation. nih.govnih.govnih.govmedchemexpress.com

Interactions with Receptor-Mediated Pathways

Cucurbitacins have been found to interfere with various receptor-mediated signaling pathways, although data for specific glucosides remain limited. Research on cucurbitacin B has demonstrated its ability to inhibit signaling related to Wnt/β-catenin and the interplay between HER2 and integrins, which are critical for cancer cell proliferation, metastasis, and survival. mdpi.com

Induction of Cell Cycle Arrest (e.g., G2/M phase)

A key mechanism of action for many cucurbitacins and their glucosides is the disruption of the cell cycle, frequently leading to arrest in the G2/M phase. semanticscholar.orgmdpi.com This prevents cancer cells from proceeding through mitosis, thereby halting their proliferation.

Cucurbitacin E glucoside has been shown to induce cell cycle arrest in melanoma cells. benthamdirect.comresearchgate.net This effect is often achieved by altering the expression levels of key cell cycle regulatory proteins. For example, cucurbitacin B can reduce the levels of cyclin D1, a key protein for the G1 phase, while cucurbitacin E can induce G2/M arrest by affecting proteins associated with this checkpoint. mdpi.comnih.gov This arrest gives the cell time to either repair DNA damage or undergo programmed cell death. youtube.com The induction of cell cycle arrest is a p53-independent pathway for some related compounds. nih.govnih.govresearchgate.net

Table 1: Effects of Various Cucurbitacins on Cell Cycle Regulation
CompoundCell Line(s)Observed EffectKey Proteins ModulatedReference
Cucurbitacin BHuman Hepatocellular CarcinomaG2/M Phase ArrestCyclin D1, cdc-2 mdpi.com
Cucurbitacin DDoxorubicin-Resistant Breast Carcinoma (MCF7/ADR)G2/M Phase Arrest- nih.gov
Cucurbitacin ETriple Negative Breast CancerG2/M Phase Arrest- nih.gov
Cucurbitacin B/E GlucosidesBreast Cancer (MCF-7, MDA-MB-231)G2/M Phase Arrestp34CDC2, Cyclin B1 semanticscholar.org
Cucurbitacin E GlucosideMelanoma (A375)G0/G1 Phase ArrestCyclin D1, Cyclin E2, cdk2, cdk4 benthamdirect.comresearchgate.net

Induction of Programmed Cell Death

Beyond halting proliferation, cucurbitacin glucosides can actively induce apoptosis, or programmed cell death, in cancer cells. mdpi.comnih.govmdpi.com This is a critical anti-cancer mechanism that eliminates malignant cells. nih.gov

Cucurbitacin L 2-O-β-glucoside, for instance, has been shown to trigger apoptosis in colon adenocarcinoma cells. nih.gov A key event in this process is the activation of caspase-3, a crucial executioner enzyme in the apoptotic cascade. nih.gov The induction of apoptosis by cucurbitacin glucosides can be linked to their ability to inhibit pro-survival signaling pathways like JAK/STAT3, which leads to a decrease in anti-apoptotic proteins such as Bcl-2. nih.govmdpi.com Furthermore, some cucurbitacins can induce apoptosis through the generation of reactive oxygen species (ROS) and subsequent DNA damage. mdpi.com

Table 2: Pro-Apoptotic Effects of Cucurbitacin Glucosides
CompoundCell LineMechanismReference
Cucurbitacin L 2-O-β-glucosideColon Adenocarcinoma (HT-29)Activation of Caspase-3 nih.gov
Cucurbitacin E GlucosideMelanoma (A375)Upregulation of p53, Modulation of AMPK/PGK1/PKM2 pathway benthamdirect.comresearchgate.net

Based on a comprehensive search of available scientific literature, there is currently insufficient specific data on the compound This compound to generate a detailed article covering the requested molecular and cellular mechanisms of action.

The research landscape for cucurbitacins is extensive; however, it is largely focused on other analogues such as cucurbitacin B, cucurbitacin E, cucurbitacin I, and other glycoside forms like cucurbitacin L 2-O-β-glucoside.

For instance, studies on related compounds have elucidated several mechanisms:

Cucurbitacin L 2-O-β-glucoside has been shown to induce apoptosis in human colon cancer cells (HT-29) through the activation of caspase-3. nih.gov This process is also linked to the compound's ability to inhibit reactive oxygen species (ROS) and reactive nitrogen species (RNS). nih.govnih.gov

The broader class of cucurbitacins is known to induce autophagy through the production of mitochondrial-derived ROS, which subsequently activates the extracellular signal-regulated kinase (ERK). nih.gov Specifically, cucurbitacin I has been reported to induce autophagy via the ERK-mTOR-STAT3 pathway. mdpi.com

Cucurbitacin E has been observed to cause significant disruption of the actin cytoskeleton, leading to an increase in the polymerized actin fraction in prostate carcinoma cells. nih.gov This effect on actin polymerization is a noted characteristic of the cucurbitacin family. mdpi.comthieme-connect.comqub.ac.uk

While these findings on related molecules are significant, they cannot be scientifically and accurately attributed to this compound without direct experimental evidence. Adhering to the strict requirement to focus solely on the specified compound, it is not possible to provide the requested detailed article at this time. Further research specifically investigating this compound is needed to delineate its precise molecular and cellular activities.

Following a comprehensive review of scientific literature, there is currently insufficient specific data available on the pre-clinical pharmacological activities of This compound to generate the detailed article as requested.

The available research on cucurbitacin glycosides predominantly focuses on other derivatives, such as the glucosides of cucurbitacin B, D, E, I, and L. Studies have shown that the specific type of cucurbitacin and the presence or absence of a glucoside group can significantly alter the biological activity. For instance, it has been noted that while cucurbitacin D exhibits significant anticancer effects, its 2-O-glucoside derivative does not show similar relevant activity, indicating that the effects of one cucurbitacin derivative cannot be extrapolated to another.

Therefore, to adhere to the strict instruction of focusing solely on this compound and ensure scientific accuracy, the article cannot be generated at this time due to the lack of specific research findings for this particular compound in the areas of anticancer, anti-inflammatory, and antioxidant activities.

Pre Clinical Pharmacological Activities

Antiviral Activities

The cucurbitacin family of compounds has demonstrated a range of antiviral properties in preclinical studies. mdpi.comnih.gov However, research specifically investigating the antiviral effects of cucurbitacin A 2-O-beta-D-glucopyranoside against viruses such as Hepatitis C Virus (HCV), Bovine Viral Diarrhea Virus (BVDV), Human Immunodeficiency Virus (HIV), or SARS-CoV-2 has not been prominently documented in available literature.

Studies on related cucurbitacins provide some insight into the potential of this class of molecules. For instance, Bovine Viral Diarrhea Virus (BVDV), often used as a surrogate for studying HCV, has been a target for some cucurbitacins. thieme-connect.demedcraveonline.com A study involving six other cucurbitacins (B, D, E, E glucoside, Iso B, and Iso D) was conducted to determine their effects against the BVDV NADL strain. thieme-connect.de In the context of HIV, research has focused on compounds like Cucurbitacin D, which was shown to reduce the viral load in HIV-infected macrophages and mitigate the replication of the virus induced by cigarette smoke condensate in an in-vitro Blood-Brain Barrier model. nih.gov Furthermore, molecular docking studies have been performed on other glycoside derivatives, such as cucurbitacin G2-glucoside, to explore their potential mechanism of action against the SARS-CoV-2 Mpro protease. mdpi.com

Table 1: Antiviral Activities of Selected Cucurbitacins (Preclinical Data)

Compound Virus Study Type Key Findings
Cucurbitacin D HIV In vitro Reduced viral load in U1 macrophages; Suppressed cigarette smoke condensate-induced HIV replication. nih.gov
Cucurbitacins B, D, E, E glucoside, Iso B, Iso D BVDV (HCV surrogate) In vitro Investigated for antiviral effects against the NADL strain of BVDV. thieme-connect.de

Hepatoprotective Activities

Cucurbitacins as a group are recognized for their potential hepatoprotective attributes. mdpi.comnih.gov Specific research into the liver-protecting capabilities of this compound is not extensively available. However, studies on other members of the cucurbitacin family have shown promising results.

Cucurbitacin D, for example, has been investigated for its ability to protect against liver injury. Studies have shown it can mitigate benzo[a]pyrene-induced damage in human HepG2 cells. utrgv.eduutrgv.edu The mechanism of this protection is linked to the activation of the Nrf2 signaling pathway and its antioxidant effects. utrgv.edu Similarly, both Cucurbitacin D and dihydro cucurbitacin D have been suggested to exert hepatoprotective effects in activated rat hepatic stellate cells by inhibiting the production of inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) through the NF-κB pathway. researchgate.net Cucurbitacin E is another derivative that has been described as possessing hepatoprotective qualities. mdpi.comnih.gov

Anthelmintic Activities

The class of compounds known as cucurbitacins has been reported to possess anthelmintic properties. mdpi.comnih.gov This suggests a potential role in combating parasitic worm infections. At present, specific preclinical studies focusing on the anthelmintic activity of this compound are not detailed in the available scientific literature. The general activity is attributed to the broader cucurbitacin group.

Antihyperglycemic Activities

General biological screenings have indicated that cucurbitacins may have antihyperglycemic effects. mdpi.comnih.gov While direct studies on this compound are scarce, research on structurally similar compounds provides evidence for this activity.

A study on 2-O-β-glucopyranosyl-23,24-dihydrocucurbitacin D, a related cucurbitacin glycoside, demonstrated notable antihyperglycemic effects in a mouse model of chemically induced diabetes. researchgate.net The findings showed that this compound, along with its parent molecule, reduced glycemia in diabetic mice. The proposed mechanism involves the promotion of glucose transporter type 4 (Glut4) translocation to the plasma membrane, particularly in epididymal adipose tissue, and the activation of AMP-activated protein kinase (AMPK) in skeletal muscle. researchgate.net

Table 2: Antihyperglycemic Activity of a Related Cucurbitacin Glycoside

Compound Model Key Findings Proposed Mechanism

Cardioprotective Activities

Cardioprotective properties are among the diverse biological activities ascribed to the cucurbitacin family. mdpi.comnih.gov This suggests a potential to protect the heart from various forms of damage or stress. However, specific preclinical investigations into the cardioprotective effects of this compound have not been identified in the current body of scientific research. The activity is noted as a general characteristic of the cucurbitacin class.

Immunomodulatory Effects

Several cucurbitacins and their glycosides have been shown to possess immunomodulatory effects in in vitro and animal studies. These compounds can influence key signaling pathways related to inflammation and immune response.

For example, Cucurbitacin D has been observed to promote immunomodulatory activity in macrophages by increasing the production of lipopolysaccharide-induced IL-1β, which is linked to inflammasome activation. mdpi.com Another related compound, Cucurbitacin L 2-O-β-glucoside, has been studied for its effects on colon adenocarcinoma cells, where its anti-inflammatory and antioxidant properties were considered key attributes. nih.gov Furthermore, molecular docking analyses of various cucurbitane glycosides isolated from Hemsleya chinensis tubers indicated high docking scores and affinities with proteins in crucial anti-inflammatory signaling pathways, including NF-κB, AMPK, and Nrf2. mdpi.comnih.gov This suggests that the presence of sugar moieties is important for this potential bioactivity. mdpi.comnih.gov Specific studies detailing the immunomodulatory effects of this compound are not currently available.

Antiallergic Activities (for related cucurbitacin glycosides)

Research into the constituents of certain plants from the Cucurbitaceae family has identified antiallergic properties associated with cucurbitacin glycosides. A study on Citrullus colocynthis led to the isolation of new cucurbitane-type triterpene glycosides that were identified as antiallergic constituents of the plant. nih.gov This finding indicates that the glycosidic forms of cucurbitacins may play a role in modulating allergic reactions, although specific data on this compound is not available.

Structure Activity Relationship Sar Studies

Influence of Glycosylation Pattern on Biological Activity (e.g., 2-O-beta-D-glucopyranoside linkage)

The attachment of sugar moieties to the cucurbitane skeleton is a common natural modification that significantly impacts the compound's physicochemical properties and biological activity. In cucurbitacin glycosides, the saccharide is typically attached at the C-2 position via an O-β-glycosidic bond. plantarchives.orgnih.gov

The 2-O-beta-D-glucopyranoside linkage in Cucurbitacin A 2-O-beta-D-glucopyranoside is crucial in modulating its activity. Glycosylation generally increases water solubility, which can alter the compound's pharmacokinetics. However, its effect on potency is variable and often leads to a reduction in cytotoxicity compared to the parent aglycone. For instance, studies on other cucurbitacins have shown that the 2-O-glucoside derivative of cucurbitacin D lacks the significant anticancer activity observed in its aglycone counterpart. mdpi.com

Table 1: Effect of 2-O-Glycosylation on Cucurbitacin Activity

Compound Aglycone Effect of Glycosylation Observed Activity of Glycoside
This compound Cucurbitacin A Modifies solubility and bioavailability Specific activity data is limited
Cucurbitacin D 2-O-β-D-glucopyranoside Cucurbitacin D Reduces anticancer activity No relevant anticancer activity
Cucurbitacin L 2-O-β-glucoside Cucurbitacin L Retains pro-apoptotic capabilities Induces apoptosis in HT-29 cells nih.gov

Impact of Aglycone Moiety Modifications on Pharmacological Effects

The aglycone, or the non-sugar core of the molecule, dictates the fundamental biological activity of cucurbitacins. The cucurbitane skeleton is a 19-(10→9β)-abeo-10α-lanost-5-ene structure, which features a distinctive methyl group at C-9 instead of C-10, distinguishing it from other steroids. plantarchives.orgnih.gov

Variations among different cucurbitacins (A, B, D, E, etc.) arise from the pattern of oxygenation and substitutions on this core skeleton. nih.gov Cucurbitacin A is structurally distinct from the more common Cucurbitacin B. While both share the same core, the specific arrangement of functional groups on the rings and side chain leads to different biological activities. For example, the difference between Cucurbitacin B and Cucurbitacin D is the absence of an acetyl group at the C-25 hydroxyl position in Cucurbitacin D, which impacts potency. plantarchives.org

The specific structure of the Cucurbitacin A aglycone, with its unique pattern of hydroxyl, keto, and acetate (B1210297) groups, defines its intrinsic cytotoxicity and interaction with molecular targets such as the JAK/STAT signaling pathway. Modifications to this core, such as the saturation of double bonds (e.g., 23,24-dihydrocucurbitacins), can also alter the pharmacological profile, sometimes leading to reduced cytotoxicity but enhanced activity in other areas, like anti-inflammatory effects. plantarchives.org

Importance of Specific Functional Groups for Bioactivity (e.g., hydroxyl groups, double bonds, aldehyde groups)

The potent bioactivity of cucurbitacins is not just due to the core skeleton but is highly dependent on specific functional groups distributed across the molecule. nih.gov

Hydroxyl Groups: Hydroxyl groups, particularly at positions C-2 and C-16, are critical. The C-2 hydroxyl group is the site of glycosylation in this compound. In its aglycone form, this hydroxyl is available for modification, and its presence and stereochemistry are important for activity.

Double Bonds: A double bond at the C5-C6 position is a characteristic feature of all cucurbitacins and is considered essential for their biological action. plantarchives.orgnih.gov Additionally, an α,β-unsaturated ketone system in either ring A or the side chain is a key structural feature for cytotoxicity, as it can act as a Michael acceptor, enabling covalent bonding with biological nucleophiles like cysteine residues in proteins.

Carbonyl and Aldehyde Groups: The presence of a carbonyl group at C-11 is a common feature. nih.gov In some cucurbitacins, like the momordicosides, the C-19 methyl group is oxidized to an aldehyde, which contributes to their unique pharmacological effects. plantarchives.org The carbonyl group at C-22 in the side chain is also crucial for the cytotoxic activity of many cucurbitacins.

Insights from Synthetic Derivatives and Analogs

While specific synthetic analogs of Cucurbitacin A are not widely reported, extensive research on derivatives of other cucurbitacins, such as B and IIa, provides valuable insights into the SAR of the entire class. The primary goals of synthesizing derivatives are to enhance therapeutic efficacy and reduce the high toxicity associated with these natural products.

Studies have shown that modification of the hydroxyl groups at C-2 and C-16 through esterification can lead to derivatives with improved anticancer activity and a better therapeutic index. For example, introducing moieties like cinnamic acid or triazole at these positions has produced analogs of Cucurbitacin B with significantly more potent activity against lung cancer cells and lower toxicity toward normal cells.

Furthermore, modifications to the side chain are a common strategy. Changes to the groups around the C-22 carbonyl or saturation of the C23-C24 double bond can fine-tune the biological activity, shifting it from cytotoxic to potentially anti-inflammatory or lipid-lowering effects. These findings suggest that the Cucurbitacin A scaffold could be similarly modified to generate novel therapeutic agents with optimized properties.

Table 2: Key Compounds Mentioned

Compound Name Classification
Cucurbitacin A Cucurbitacin (Aglycone)
This compound (Arvenin I) Cucurbitacin Glycoside
Cucurbitacin B Cucurbitacin (Aglycone)
Cucurbitacin D Cucurbitacin (Aglycone)
Cucurbitacin E Cucurbitacin (Aglycone)
Cucurbitacin L Cucurbitacin (Aglycone)

Future Research Directions

Elucidation of Novel Molecular Targets and Signaling Pathways

Future research should prioritize identifying the specific molecular targets and signaling pathways modulated by cucurbitacin A 2-O-beta-D-glucopyranoside. While parent cucurbitacins like cucurbitacin B, D, and E are known to interact with pathways such as the JAK/STAT and Raf/MEK/ERK signaling cascades, the addition of a glucopyranoside moiety can significantly alter a compound's biological activity. For instance, studies on other glycosylated cucurbitacins have shown both enhancement and reduction of activity compared to their aglycone forms. mdpi.com

Initial investigations could explore whether this compound affects these established cucurbitacin targets. Techniques such as molecular docking, affinity chromatography, and proteomics-based approaches could be employed to identify novel binding partners. Elucidating these interactions is crucial for understanding its mechanism of action and potential therapeutic applications. For example, research on the related compound cucurbitacin L 2-O-β-glucoside has linked its effects to the modulation of reactive oxygen (ROS) and nitrogen (RNS) species and the activation of caspase-3, a key enzyme in apoptosis. nih.govresearchgate.net Similar investigations into the downstream effects of this compound are warranted.

Discovery of New Biological Activities in Pre-clinical Models

The diverse biological activities of the cucurbitacin family—including anti-inflammatory, antimicrobial, and anticancer effects—suggest that this compound may possess a similarly broad spectrum of activities. mdpi.comnih.gov Comprehensive screening in various pre-clinical models is a critical next step.

Future studies should move beyond preliminary cytotoxicity assays to include more complex in-vitro and in-vivo models. For example, its potential as an anti-inflammatory agent could be tested in macrophage cell lines and animal models of chronic inflammation. nih.gov Its anticancer potential should be evaluated against a wide panel of cancer cell lines, including those resistant to standard therapies. nih.gov Furthermore, given the known effects of other cucurbitacins on the cytoskeleton, its impact on cell migration, invasion, and angiogenesis should be explored in cancer models. researchgate.net The discovery of novel activities in these pre-clinical settings will be essential for guiding future development.

Development of Advanced Analytical Techniques for Detection and Quantification

To facilitate pharmacokinetic studies and quality control of plant extracts, it is imperative to develop robust and sensitive analytical techniques for the detection and quantification of this compound. The structural similarity among cucurbitacin derivatives presents a significant analytical challenge.

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly quadrupole-time-of-flight (QTOF) tandem mass spectrometry (MS/MS), has proven effective for separating and identifying various cucurbitacins and their derivatives in complex mixtures. nih.gov Future work should focus on optimizing these methods specifically for this compound. This includes developing specific fragmentation patterns for unambiguous identification and validating the method for linearity, accuracy, and precision in various matrices, such as plasma and tissue samples. Such methods are a prerequisite for any meaningful pre-clinical pharmacokinetic and metabolic studies. nih.gov

Chemoenzymatic Synthesis and Biosynthetic Engineering for Enhanced Production

The natural abundance of this compound is often low, limiting its availability for extensive research. nih.gov Chemoenzymatic synthesis and biosynthetic engineering represent promising avenues for overcoming this limitation.

The biosynthesis of cucurbitacins begins with the cyclization of 2,3-oxidosqualene to form the cucurbitadienol skeleton, a reaction catalyzed by oxidosqualene cyclase (OSC). nih.govfrontiersin.org Subsequent modifications, including hydroxylation, acetylation, and glucosylation, are carried out by enzymes such as cytochrome P450s (CYPs), acetyltransferases (ACTs), and UDP-glucosyltransferases (UGTs). nih.gov

Future research should focus on:

Identifying the specific UGT responsible for the glycosylation of cucurbitacin A at the 2-O position.

Reconstructing the biosynthetic pathway in a microbial host, such as Saccharomyces cerevisiae (yeast), which has been successfully used to produce other triterpenoids. biorxiv.org

Utilizing chemoenzymatic approaches , where the cucurbitacin A aglycone is produced synthetically or isolated from natural sources and then glycosylated in vitro using a purified UGT.

These strategies could enable the sustainable and scalable production of this compound for further research and development.

Exploration of Synergistic Effects with Other Bioactive Compounds in Pre-clinical Settings

Combining bioactive compounds can often lead to synergistic effects, enhancing therapeutic efficacy while potentially reducing toxicity. Previous studies have demonstrated that certain cucurbitacins can act synergistically with conventional chemotherapy agents. nih.gov

Future pre-clinical research should investigate the potential synergistic interactions between this compound and other compounds. This could involve combining it with:

Standard-of-care chemotherapy drugs to assess if it can lower the required effective dose or overcome drug resistance mechanisms.

Other natural products with known anticancer or anti-inflammatory properties to identify novel combination therapies.

In-vitro checkerboard assays followed by in-vivo studies in animal models would be necessary to confirm and characterize these synergistic effects. Identifying potent combinations would significantly enhance the translational potential of this compound.

Q & A

Basic Research Questions

Q. What are the optimal methods for isolating cucurbitacin A 2-O-β-D-glucopyranoside from plant sources?

  • Methodology : Use methanol or ethanol-based solvent systems (e.g., 70% methanol) for extraction due to the compound’s polarity. Sequential fractionation via column chromatography (silica gel or reversed-phase C18) followed by preparative HPLC is recommended for purification. Sonication-assisted extraction improves yield .
  • Validation : Confirm purity using HPLC-DAD (λ = 210–230 nm) and compare retention times with reference standards. Structural confirmation via NMR (¹H, ¹³C, and 2D-COSY) and high-resolution mass spectrometry (HRMS) is critical .

Q. How does glycosylation at the 2-O-β-D-glucopyranoside position influence cucurbitacin A’s bioactivity?

  • Experimental Design : Compare the bioactivity of cucurbitacin A aglycone with its glucosylated form using in vitro assays (e.g., cytotoxicity or anti-inflammatory activity). Glycosylation typically enhances water solubility and may modulate receptor binding. For example, cucurbitacin E glucoside showed improved hepatoprotective activity compared to its aglycone .
  • Data Analysis : Use molecular docking studies to assess interactions with target proteins (e.g., STAT-3 or NF-κB) and quantify solubility via shake-flask method .

Advanced Research Questions

Q. What molecular mechanisms underlie cucurbitacin A 2-O-β-D-glucopyranoside’s anti-inflammatory effects?

  • Mechanistic Insight : The compound inhibits pro-inflammatory cytokines (e.g., TNF-α, IL-6) by suppressing NF-κB and MAPK pathways. In macrophages, it reduces LPS-induced phosphorylation of IκBα and p38 .
  • Experimental Validation : Use siRNA knockdown of Nrf2 or HO-1 in RAW 264.7 cells to confirm dependency on oxidative stress pathways. Measure ROS levels via DCFH-DA assay .

Q. How does cucurbitacin A 2-O-β-D-glucopyranoside interact with glucose metabolism pathways in diabetic models?

  • Study Design : Administer the compound (1–10 mg/kg) to streptozotocin-induced diabetic rodents. Monitor blood glucose via glucometer and assess insulin sensitivity via HOMA-IR.
  • Key Findings : Cucurbitacins enhance glucose uptake by modulating AMPK/GLUT4 signaling. Perfusion studies in pancreatic islets (e.g., transitioning from 2.8 to 16.7 mmol/L glucose) reveal insulinotropic effects .

Q. What contradictions exist in the literature regarding cucurbitacin A glucoside’s cytotoxicity?

  • Data Conflict : Some studies report IC₅₀ values <1 μM in cancer cells (e.g., A549 lung carcinoma), while others show minimal toxicity in non-cancerous cells. Variations may arise from cell line-specific sensitivity or differences in glycosylation patterns .
  • Resolution Strategy : Standardize assays (e.g., MTT vs. Annexin V/PI) and use isogenic cell lines to isolate genetic factors. Cross-validate with patient-derived xenograft models .

Methodological Challenges

Q. How can researchers address the instability of cucurbitacin A 2-O-β-D-glucopyranoside during storage?

  • Best Practices : Store lyophilized powder at −80°C under nitrogen. For in vivo studies, prepare fresh solutions in DMSO (<0.1% final concentration) to prevent hydrolysis of the glycosidic bond .

Q. What analytical techniques are suitable for quantifying trace levels of cucurbitacin A glucoside in biological matrices?

  • Advanced Methods : LC-MS/MS with multiple reaction monitoring (MRM) provides high sensitivity (LOQ ~1 ng/mL). Use deuterated internal standards (e.g., cucurbitacin D-d₆) to correct matrix effects .

Data Interpretation

Q. How do structural analogs (e.g., cucurbitacin B or E glucosides) inform structure-activity relationships (SAR)?

  • SAR Insights : The 2-O-β-D-glucopyranoside moiety in cucurbitacin A enhances bioavailability compared to non-glycosylated analogs. Compare pharmacokinetic profiles (Cₘₐₓ, AUC) in Sprague-Dawley rats using UPLC-QTOF .

Q. What synergies exist between cucurbitacin A glucoside and conventional chemotherapeutics?

  • Combination Studies : Test with paclitaxel or doxorubicin in in vitro synergy assays (e.g., Chou-Talalay method). Synergy is often observed via enhanced apoptosis (caspase-3 activation) and reduced P-gp efflux .

Tables

Key Pharmacological Activities Model System Mechanism Reference
Anti-inflammatoryRAW 264.7 macrophagesInhibition of NF-κB and MAPK pathways
AntidiabeticSTZ-induced diabetic ratsAMPK/GLUT4 activation
Cytotoxicity (A549 cells)NSCLC cell linesSTAT-3 inhibition and ROS generation

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.